Product packaging for Aluminium iodide(Cat. No.:)

Aluminium iodide

Cat. No.: B8577140
M. Wt: 407.6949 g/mol
InChI Key: CECABOMBVQNBEC-UHFFFAOYSA-K
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Description

Aluminium iodide (AlI3) is a strong Lewis acid compound consisting of aluminium and iodine, highly valued in scientific research for its catalytic properties and reactivity. Its primary research application is as a potent catalyst and reagent in organic synthesis, where it is employed for the scission of Carbon-Oxygen (C-O) and Nitrogen-Oxygen (N-O) bonds . It effectively cleaves aryl ethers and deoxygenates epoxides, facilitating key transformations in the synthesis of complex organic molecules . A growing area of research for this compound is its use as an electrolyte additive in lithium-ion batteries, where it helps to improve performance and stability . The compound's mechanism of action stems from the electron-deficient nature of the aluminium centre, which allows it to coordinate with Lewis bases, thus activating molecules for subsequent chemical reactions . Anhydrous this compound is exceptionally moisture-sensitive, readily absorbing water from the atmosphere, which necessitates careful handling and storage under inert conditions to prevent hydrolysis and maintain its reactivity . It can be prepared from its constituent elements, aluminium and iodine, in a highly exothermic reaction . This product is intended For Research Use Only. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlI3 B8577140 Aluminium iodide

Properties

Molecular Formula

AlI3

Molecular Weight

407.6949 g/mol

IUPAC Name

aluminum;triiodide

InChI

InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3

InChI Key

CECABOMBVQNBEC-UHFFFAOYSA-K

SMILES

[Al+3].[I-].[I-].[I-]

Canonical SMILES

[Al+3].[I-].[I-].[I-]

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Aluminium Iodide

Direct Synthesis Routes for Aluminium Triiodide

The most common approaches to synthesizing aluminium triiodide involve the direct combination of its constituent elements or the reaction of aluminium with iodine-containing acids. These methods are favored for producing the anhydrous form of the compound.

Reaction of Aluminium Metal with Elemental Iodine

2Al(s) + 3I₂(s) → 2AlI₃(s) wikipedia.org

The reaction is vigorous and often results in the sublimation of excess iodine, producing a characteristic cloud of purple vapor. wikipedia.orgrsc.orgyoutube.com

The direct reaction between solid aluminium and solid iodine typically requires an initiation step. stackexchange.comyoutube.com A few drops of water act as a catalyst to start the reaction. wikipedia.orgrsc.org Aluminium metal is naturally coated with a thin, passivating layer of aluminium oxide (Al₂O₃), which prevents it from reacting directly with iodine. stackexchange.comsserc.org.uk Water helps to overcome this barrier. stackexchange.com It is believed that water facilitates the formation of acidic species, such as hydroiodic acid, which can then attack and dissolve the oxide layer, exposing the fresh aluminium metal to the iodine. stackexchange.com Once initiated, the heat generated by the exothermic reaction sustains the process. flinnsci.castackexchange.com

To moderate the highly exothermic nature of the direct reaction, an inert solvent can be employed. researchgate.net This approach allows for better temperature control and is often used for in situ preparation of aluminium iodide for immediate use in subsequent organic reactions. researchgate.netumich.edu Common solvents include hexane, toluene, acetonitrile, and carbon disulfide. researchgate.net In a typical procedure, aluminium powder or foil is mixed with iodine in the chosen solvent, and the mixture is refluxed for several hours until the purple color of the iodine disappears, indicating the completion of the reaction. researchgate.netumich.edu

Another solvent-based method involves using ethanol (B145695). In this procedure, aluminium and iodine particles are mixed in ethanol while being stirred continuously in a cooling ice bath to maintain the reaction temperature at approximately 30°C. researchgate.net

Table 1: Solvent-Mediated Synthesis of this compound
SolventReactantsConditionsObservation
Hexane, Toluene, Acetonitrile, etc.Aluminium powder/foil, Elemental IodineReflux for ~3 hoursPurple color of iodine fades
EthanolAluminium particles, Iodine particlesContinuous stirring in an ice bath (~30°C)Controlled exothermic reaction

For the isolation of pure, crystalline this compound, specific conditions must be met. One method involves refluxing aluminium foil and elemental iodine in hexane. umich.edu After the reaction is complete, the hot solution is filtered to remove any unreacted aluminium. Upon cooling, colorless crystals of aluminium triiodide precipitate from the solution. umich.edu A different approach for obtaining crystalline AlI₃ involves a gas-phase reaction where sublimed iodine is passed over aluminium powder heated to 500-525°C in a vacuum. researchgate.net

Reaction of Aluminium with Hydrogen Iodide

Anhydrous aluminium triiodide can also be synthesized by the reaction of aluminium metal with hydrogen iodide (HI). wikipedia.org This reaction produces this compound and hydrogen gas, as shown in the following equation:

2Al(s) + 6HI(g) → 2AlI₃(s) + 3H₂(g) stackexchange.com

This method provides a direct route to the anhydrous product without the use of elemental iodine.

Synthesis from Aluminium Hydroxide (B78521) and Hydroiodic Acid

This compound, typically in its hydrated form (hexahydrate), can be prepared through an acid-base reaction. This involves treating aluminium hydroxide (Al(OH)₃) with hydroiodic acid (HI). wikipedia.orgaluminummanufacturers.org The reaction proceeds as follows:

Al(OH)₃(s) + 3HI(aq) → AlI₃(aq) + 3H₂O(l)

The resulting aqueous solution can then be evaporated to yield the hydrated salt, AlI₃·6H₂O. wikipedia.org This method is an alternative to the more vigorous direct element reactions and is useful when the hydrated form of the compound is required.

Table 2: Summary of Synthesis Routes for this compound
MethodReactantsProduct FormKey Conditions
Direct Reaction with IodineAluminium, IodineAnhydrous (AlI₃)Requires water catalyst; highly exothermic
Reaction with Hydrogen IodideAluminium, Hydrogen IodideAnhydrous (AlI₃)Direct reaction with acid gas
Reaction with Hydroiodic AcidAluminium Hydroxide, Hydroiodic AcidHydrated (AlI₃·6H₂O)Aqueous acid-base reaction

In Situ Generation of this compound for Synthetic Applications

This compound (AlI₃) is a versatile reagent in organic synthesis, serving as a potent Lewis acid and an iodide source. umich.edu While crystalline this compound is commercially available, it is relatively expensive and sensitive to moisture. manac-inc.co.jp Consequently, for many synthetic applications, it is more convenient and cost-effective to generate it in situ, meaning directly within the reaction mixture. umich.edumanac-inc.co.jp

The most common method for the in situ preparation of this compound involves the direct reaction of aluminum, in the form of powder or foil, with elemental iodine. umich.eduresearchgate.net The reaction is typically carried out by refluxing the two elements in an inert solvent until the characteristic purple color of the iodine fades, indicating its consumption. umich.eduresearchgate.net A variety of aprotic solvents can be used for this purpose, as summarized in the table below.

Table 1: Solvents and Conditions for In Situ Generation of this compound

Precursors Solvents Conditions
Aluminum powder/foil, Iodine Benzene (B151609), Toluene, Acetonitrile, Carbon disulfide, Cyclohexane (B81311) Reflux for ~3 hours

This table is based on data from various organic synthesis protocols. umich.eduresearchgate.net

The resulting solution of this compound can often be used directly without the need for further purification. umich.eduresearchgate.net This in situ-generated reagent is effective for a range of chemical transformations, including:

Hydroiodination of alkenes and alkynes : this compound serves as a precursor to hydrogen iodide (HI) for these addition reactions. umich.edumanac-inc.co.jp

Cleavage of ethers and epoxides : The strong oxophilic (oxygen-loving) nature of the aluminum center facilitates the breaking of C-O bonds. umich.edumanac-inc.co.jparkat-usa.org It has been noted to have higher regioselectivity compared to related aluminum halides like AlCl₃ or AlBr₃. manac-inc.co.jp

Conversion of alcohols to iodoalkanes : It provides an alternative to traditional methods that may require harsh acidic conditions, which can lead to side reactions. manac-inc.co.jp

Deoxygenation reactions : It is widely used for the deoxygenation of various functional groups such as oxiranes, sulfoxides, and N-oxides. umich.eduarkat-usa.org

Exploration of Aluminium(I) Iodide and Related Sub-Iodides

Beyond the common aluminium(III) iodide (AlI₃), the aluminium-iodine system also includes a lower oxidation state compound, aluminium(I) iodide, or aluminium monoiodide (AlI). wikipedia.org This sub-iodide is a distinct chemical entity from the triiodide. wikipedia.org

Instability and Derivatives of Aluminium Monoiodide

Aluminium monoiodide (AlI) is a red solid that is unstable at room temperature. wikipedia.orgwikipedia.org It undergoes a disproportionation reaction, where it converts into the more stable aluminium triiodide and elemental aluminum. wikipedia.org

Disproportionation Reaction of Aluminium Monoiodide: 3AlI → AlI₃ + 2Al wikipedia.org

Due to this inherent instability, AlI is not a readily isolable reagent under standard conditions. However, its existence has been confirmed, and it can be stabilized through coordination with other molecules. A notable derivative is the cyclic adduct it forms with triethylamine (B128534) (NEt₃), creating a stable compound with the formula Al₄I₄(NEt₃)₄. wikipedia.org This demonstrates that the Al(I) oxidation state can be accessed and studied when appropriately stabilized. wikipedia.org

Formation and Reactivity of Aluminium Cluster-Iodide Species (e.g., Superatoms)

Research into aluminum clusters has revealed that they can exhibit chemical properties that mimic those of individual atoms of other elements, leading to the concept of "superatoms". innovations-report.comsciencedaily.com These superatoms can form novel cluster-iodide species with unique structures and reactivity. innovations-report.com

A prominent example is the cluster of 13 aluminum atoms (Al₁₃). Experimental and theoretical studies have shown that an Al₁₃ cluster behaves remarkably like a single halogen atom, particularly an iodine atom. innovations-report.comsciencedaily.com This is attributed to its electronic structure and high electron affinity. nih.govnih.gov When Al₁₃ clusters are reacted with iodine, they can substitute for iodine atoms in polyiodide networks. innovations-report.comsciencedaily.com This substitution changes the chemistry of the compound, causing iodine molecules to break apart and bind individually to the cluster. innovations-report.comsciencedaily.com This has led to the formation of a new class of polyiodides, such as a species where 12 iodine atoms are bound to a single Al₁₃ cluster. innovations-report.comsciencedaily.com

Furthermore, other aluminum clusters also exhibit superatom behavior. The Al₁₄ cluster, for instance, has been found to behave chemically like an alkaline earth atom. innovations-report.comrexresearch.com These discoveries suggest the potential for a "third dimension" of the periodic table, where cluster elements could be used as building blocks for new materials with tailored properties. sciencedaily.com

Table 2: Properties of Aluminium Superatom Clusters

Cluster Mimics Element Type Reactivity with Iodine Potential Applications
Al₁₃ Halogen (e.g., Iodine) Forms new classes of polyiodides by substituting for I atoms. innovations-report.comsciencedaily.com Improved conducting materials, non-oxidizing aluminum materials. innovations-report.comsciencedaily.com
Al₁₄ Alkaline Earth Reacts with iodine in a manner analogous to an alkaline earth atom. innovations-report.comrexresearch.com Creation of new materials for energy applications. sciencedaily.com

| Al₇⁻ | Multivalent | Exhibits multiple valences, similar to some elements in the periodic table. nih.gov | Design of stable building blocks for new materials. nih.gov |

This table summarizes the emergent field of superatom chemistry based on aluminum-iodide clusters.

Advanced Synthesis of Aluminium Iodate (B108269) Hexahydrate as Related Precursor

Aluminium iodate hexahydrate, Al(H₂O)₆₃(HIO₃)₂, often abbreviated as AIH, is an energetic oxidizing salt that has been synthesized as a precursor and coating for aluminum particles in energetic materials. researchgate.netrsc.org This compound is distinct from this compound but is a significant related precursor in the field of aluminum-iodine chemistry. Its synthesis involves replacing the inert aluminum oxide (Al₂O₃) passivation layer on aluminum particles with the more reactive AIH salt. ttu.edu

Wet Chemistry Approaches and Reaction Mechanisms

The synthesis of AIH is typically achieved through wet chemistry methods. rsc.org One prominent method involves adding aluminum nanoparticles to a highly acidic solution of iodic acid (HIO₃), which can be prepared by dissolving iodine pentoxide (I₂O₅) in water. researchgate.netresearchgate.netttu.edu

The proposed reaction mechanism is pH-dependent and relies on electrostatic forces. ttu.eduresearchgate.net In the highly acidic solution (pH < 0.2), free hydrogen ions (H⁺) attack and polarize the Al-O bonds of the native alumina (B75360) (Al₂O₃) layer on the aluminum particles. ttu.eduresearchgate.net This process dissolves the oxide layer, releasing Al³⁺ cations into the solution and forming water. ttu.edu These Al³⁺ cations are then complexed by water molecules to form the stable hexahydrated aluminum ion, [Al(H₂O)₆]³⁺. ttu.eduresearchgate.net Subsequently, this complex reacts with the iodate ions (IO₃⁻) in the solution, leading to the precipitation of crystalline aluminium iodate hexahydrate (AIH). researchgate.netresearchgate.net

An alternative synthesis route involves using aluminum hydroxide (α-Al(OH)₃) as the aluminum precursor. rsc.orguhmreactiondynamics.org In this method, aluminum hydroxide is dissolved in a heated iodic acid solution. Upon cooling and evaporation, crystalline AIH precipitates. uhmreactiondynamics.org

Impact of Synthesis Parameters on Crystal Formation and Reactivity

The properties of the resulting AIH crystals are highly dependent on the synthesis parameters. Control over these parameters is crucial for tailoring the material's final characteristics and reactivity.

Concentration: The initial water-to-aluminum concentration ratio during synthesis has been shown to directly impact the bulk density of the final crystalline AIH and aluminum composite. researchgate.netttu.edu The concentration of AIH formed is limited by the amount of [Al(H₂O)₆]³⁺ that can be generated from the initial Al₂O₃ concentration. ttu.edu

Temperature and Evaporation Rate: The rate of crystal growth plays a significant role in determining crystal size. For instance, allowing the solution to evaporate slowly under ambient conditions after heating and dissolution promotes the formation of large, millimeter-scale crystals. uhmreactiondynamics.org In contrast, rapid precipitation would likely lead to smaller crystallites. The crystallization temperature can affect the rate of precursor consumption and nucleation, thereby influencing crystal size and purity, as is a general principle in crystallization processes. 911metallurgist.com

By carefully controlling these synthesis parameters, the physical and chemical properties of aluminium iodate hexahydrate can be optimized for its intended applications as a reactive precursor.

Reaction Mechanisms and Chemical Transformations Mediated by Aluminium Iodide

Lewis Acidity and Coordination Chemistry of Aluminium Iodide

This compound (AlI₃) is recognized as a potent Lewis acid, a characteristic that governs much of its reactivity in organic synthesis. wikipedia.orgarkat-usa.org Its electron-deficient aluminium center readily accepts electron pairs from Lewis bases, forming coordination complexes. csbsju.edunumberanalytics.com This interaction is fundamental to its role as a catalyst and reagent in various chemical transformations. arkat-usa.org

Formation of Coordination Complexes with Lewis Bases

As a strong Lewis acid, this compound forms coordination complexes with a wide array of Lewis bases. arkat-usa.orgcsbsju.edu These bases are typically molecules containing atoms with lone pairs of electrons, such as oxygen or nitrogen. numberanalytics.comjove.com The formation of these complexes involves the donation of an electron pair from the Lewis base to the empty valence orbitals of the aluminium atom, creating a coordinate covalent bond. purdue.edu

This compound exists as a dimer (Al₂I₆) in the solid state and in non-polar aprotic solvents. arkat-usa.org However, it can coordinate with Lewis base ligands to form tetrahedral complexes. arkat-usa.org Common Lewis bases that form complexes with AlI₃ include ethers, esters, oxiranes, diols, N-oxides, and sulfoxides. arkat-usa.orgresearchgate.net The formation of these donor-acceptor complexes is a critical first step in many AlI₃-mediated reactions. researchgate.net

The interaction can be represented by the general equation: AlI₃ + L ⇌ AlI₃·L where L is a Lewis base.

The stability and reactivity of the resulting complex depend on the nature of the Lewis base and the reaction conditions. For instance, the formation of liquid coordination complexes at room temperature has been observed when metal chlorides, including aluminium chloride, are combined with donor molecules like trioctylphosphine (B1581425) or trioctylphosphine oxide. researchgate.net

Oxophilic Character and its Mechanistic Implications

A defining feature of this compound's Lewis acidity is its pronounced oxophilicity, meaning it has a strong affinity for oxygen atoms. arkat-usa.orgresearchgate.net This oxophilic character is a key driver for its ability to form coordination complexes with oxygen-containing functional groups. arkat-usa.orgresearchgate.net

This strong affinity for oxygen has significant mechanistic implications. When AlI₃ coordinates to an oxygen-containing compound, such as an ester or an ether, it polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack. sci-hub.se The formation of an Al-O bond is thermodynamically favorable and often initiates the cleavage of the carbon-oxygen bond. nih.gov

For example, in ether cleavage, AlI₃ coordinates to the ether oxygen, forming an ethereal-AlI₃ complex. arkat-usa.org This complex can then undergo cleavage to yield alcohols and alkyl iodides. arkat-usa.org Similarly, with esters, AlI₃ coordinates with the carbonyl oxygen, which facilitates the cleavage of the ester linkage. sci-hub.seorganic-chemistry.org This oxophilicity allows AlI₃ to be employed in a variety of reactions, including the deoxygenation of epoxides and sulfoxides, and the cleavage of aryl ethers. wikipedia.orgresearchgate.net

Cleavage Reactions of Carbon-Heteroatom Bonds

This compound is a versatile reagent for the scission of various carbon-heteroatom bonds, a property stemming from its strong Lewis acidity and oxophilicity. wikipedia.orgresearchgate.net It is particularly effective in cleaving carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. wikipedia.org These reactions are crucial in synthetic organic chemistry, especially for deprotection strategies and the transformation of functional groups.

Ester Cleavage

This compound is a highly effective reagent for the non-hydrolytic cleavage of carboxylic esters to their corresponding carboxylic acids. sci-hub.seorganic-chemistry.org This method is particularly useful for substrates that are sensitive to traditional acidic or basic hydrolysis conditions. arkat-usa.org The reaction is typically carried out by generating AlI₃ in situ from aluminium powder and iodine in an anhydrous solvent like acetonitrile. sci-hub.seorganic-chemistry.org

The general transformation can be represented as: RCOOR' + AlI₃ → RCOOH + R'I

The reaction proceeds through the coordination of the Lewis acidic AlI₃ to the carbonyl oxygen of the ester. sci-hub.seorganic-chemistry.org

The AlI₃-mediated ester cleavage method has a broad substrate scope, accommodating a variety of ester types. researchgate.net It has been successfully applied to aromatic esters, heteroaryl-containing carboxylates, and aliphatic acid esters, generally providing good to excellent yields of the corresponding carboxylic acids. sci-hub.se The procedure is also effective for the cleavage of bulky alkyl esters, such as ethyl, isopropyl, tert-butyl, and benzyl (B1604629) carboxylates. sci-hub.se Furthermore, lactones can be readily cleaved to afford the corresponding ω-iodoalkylcarboxylic acids. sci-hub.seorganic-chemistry.org

A significant aspect of this methodology is its regioselectivity. Notably, it allows for the selective cleavage of alkyl carboxylic esters in the presence of aryl esters. sci-hub.seorganic-chemistry.org This is in contrast to many other methods that preferentially cleave aryl esters. sci-hub.se For instance, phenyl benzoate (B1203000) is inert under the reaction conditions that efficiently cleave alkyl benzoates. organic-chemistry.org However, when AlI₃ is applied to phenyl esters, a Fries rearrangement may occur instead of simple ester cleavage. researchgate.net The selectivity can also be influenced by neighboring groups; for example, aryl acetylates can undergo deacetylation with the participation of an adjacent group. sci-hub.seorganic-chemistry.org

The table below summarizes the scope of substrates for AlI₃-induced ester cleavage.

Substrate TypeProduct TypeYieldReference
Methyl benzoateBenzoic acidExcellent sci-hub.se
Ethyl, Isopropyl, tert-Butyl, Benzyl carboxylatesCorresponding carboxylic acidsVery good to excellent sci-hub.se
Lactones (e.g., ε-Caprolactone)ω-Iodoalkylcarboxylic acidsQuantitative sci-hub.se
Heteroaryl-containing carboxylatesCorresponding carboxylic acidsGood to excellent sci-hub.se
Aliphatic acid estersCorresponding carboxylic acidsExcellent sci-hub.se
Alkyl benzoates (in presence of phenyl benzoate)Benzoic acidSelective cleavage organic-chemistry.org

The mechanism for the cleavage of carboxylic esters by this compound begins with the formation of AlI₃ in situ from aluminum and iodine. sci-hub.se The core of the mechanism involves the strong Lewis acidic nature of AlI₃.

The proposed mechanism proceeds as follows:

Coordination: The oxophilic aluminium center of AlI₃ coordinates to the carbonyl oxygen of the ester (17), forming a transient donor-acceptor complex (18). sci-hub.seorganic-chemistry.org

Ion Pair Formation: This coordination polarizes the ester, leading to the formation of an ion pair (19). sci-hub.se

Nucleophilic Attack: The iodide ion (I⁻), a soft nucleophile, then attacks the alkyl group (the soft acid part of the ester) of the ion pair. sci-hub.se This is an O-alkyl bond cleavage.

Product Formation: This nucleophilic attack results in the formation of an aluminum benzoate intermediate (20) and an alkyl iodide. sci-hub.se Subsequent workup hydrolyzes the aluminum benzoate to yield the final carboxylic acid product. sci-hub.se

This mechanism explains the observed selectivity for cleaving alkyl esters over aryl esters, as the iodide ion, being a soft base, preferentially attacks the softer alkyl carbon over the harder acyl carbon. sci-hub.se This contrasts with harder nucleophiles which might favor attack at the carbonyl carbon.

Ether Cleavage

The cleavage of ethers by this compound is a significant application of this reagent in organic synthesis. arkat-usa.orgresearchgate.netmanac-inc.co.jp The process involves the formation of a coordination complex between the ether oxygen and the Lewis acidic this compound, which subsequently undergoes cleavage to yield alcohols and alkyl iodides. researchgate.net

This compound exhibits notable regioselectivity in the cleavage of ethers, a characteristic that sets it apart from other reagents. manac-inc.co.jpmdma.chcapes.gov.br In the case of alkyl aryl ethers, AlI₃ demonstrates a preference for cleaving the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl iodide. researchgate.netmdma.ch This is contrary to the reactivity pattern observed with some silicon and boron-based reagents. mdma.ch For instance, in acetonitrile, this compound cleaves aromatic aliphatic ethers significantly faster than dialkyl ethers. mdma.ch The cleavage of ethers with primary and secondary alkyl groups typically proceeds via an Sₙ2 mechanism, where the iodide ion attacks the less sterically hindered carbon of the protonated ether. pressbooks.pub For example, ethyl isopropyl ether is cleaved by hydroiodic acid (HI), a related reagent, to produce isopropyl alcohol and iodoethane. pressbooks.pub When the ether contains a tertiary, benzylic, or allylic group, the cleavage can proceed through an Sₙ1 or E1 mechanism due to the formation of a stable carbocation intermediate. pressbooks.pub

The choice of solvent plays a crucial role in the outcome of ether cleavage reactions mediated by this compound. arkat-usa.orgmdma.chstackexchange.com Acetonitrile is a commonly used and effective solvent for these reactions, particularly for the demethylation of catechol ethers. stackexchange.comresearchgate.net In some cases, the rates of cleavage of different ethers can be reversed by changing the solvent. For example, 1,3-benzodioxole (B145889) and o-dimethoxybenzene are cleaved faster than anisole (B1667542) in acetonitrile, while the opposite is true in carbon disulfide. mdma.ch While benzene (B151609) has been used, it has shown mixed results. stackexchange.com Cyclohexane (B81311) has been found to be unsuitable for certain ether cleavage reactions. stackexchange.com The solvent can influence the reaction by affecting the stability of intermediates and transition states. mdma.ch

This compound is a valuable reagent for the deprotection of phenolic ethers, a common strategy in the synthesis of complex molecules. arkat-usa.orgresearchgate.net It is effective in removing various protecting groups from phenols, including methyl, ethyl, isopropyl, and benzyl groups. researchgate.net This method is particularly useful for the preparation of catechols from their monoalkyl or dialkyl ethers. researchgate.netrsc.org The reaction conditions can be tailored to be compatible with a range of functional groups, such as alkenes, aldehydes, and ketones, especially when an acid scavenger like calcium oxide or 1,3-diisopropylcarbodiimide is used to prevent side reactions caused by the in situ generation of hydrogen iodide. researchgate.net this compound has also been successfully employed in the removal of acetal-type protecting groups like methoxymethyl (MOM), methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP) ethers. acs.org

The efficiency of ether cleavage reactions using this compound can be significantly enhanced by the addition of a catalytic amount of a quaternary ammonium (B1175870) iodide, such as tetrabutylammonium (B224687) iodide (TBAI). arkat-usa.orgmanac-inc.co.jp This combination has been shown to shorten reaction times for the deprotection of phenolic alkyl ethers. manac-inc.co.jp The use of TBAI as a promoter is effective in solvents like benzene or cyclohexane, leading to moderate to high yields of the corresponding phenols. arkat-usa.orgresearchgate.net This catalytic system has been applied in the synthesis of various natural products and biologically active molecules. arkat-usa.org While TBAI is a common choice due to its solubility in organic solvents, other quaternary ammonium iodides can also be utilized. cardiff.ac.ukacs.orgresearchgate.net

Epoxide Deoxygenation and Cleavage

This compound is an effective reagent for the deoxygenation of epoxides, converting them into the corresponding alkenes. arkat-usa.orgwikipedia.orgresearchgate.net This transformation is valuable in organic synthesis for the stereospecific generation of double bonds. The reaction proceeds with good retention of stereochemistry. researchgate.net The oxophilic nature of this compound facilitates the initial coordination to the epoxide oxygen, followed by a concerted or stepwise process leading to the elimination of the oxygen atom. researchgate.net This method has been shown to be efficient, with reactions often completing within an hour in moderate to high yields. researchgate.net this compound can also be used for the cleavage of epoxides, a reaction that can be influenced by the presence of other reagents and the reaction conditions. manac-inc.co.jp

Cleavage of Nitrogen-Oxygen Bonds (e.g., N-oxides, N-arylnitrones, Azoxyarenes, N-heteroarene N-oxides)

This compound is capable of cleaving nitrogen-oxygen bonds in various functional groups. arkat-usa.orgwikipedia.orgumich.eduresearchgate.net This reactivity is particularly useful for the deoxygenation of N-oxides. researchgate.net

N-heteroarene N-oxides : this compound is an economical and convenient reagent for the reductive cleavage of the N-O bond in N-heteroarene N-oxides, such as pyridine (B92270) N-oxides, affording the corresponding heteroarenes in high yields. arkat-usa.orgtandfonline.com

N-arylnitrones : The deoxygenation of N-arylnitrones to the corresponding N-arylimines can be achieved using this compound. researchgate.net

Azoxyarenes : this compound can also be employed for the deoxygenation of azoxyarenes. researchgate.net

The mechanism of these deoxygenation reactions involves the coordination of the oxophilic this compound to the oxygen atom of the N-O bond, followed by reduction. researchgate.net

Deoxygenation and Deoxydehydration Processesarkat-usa.orgresearchgate.netresearchgate.net

The strong affinity of aluminium for oxygen allows AlI₃ to mediate the removal of oxygen atoms from various functional groups. arkat-usa.orgresearchgate.net This includes the deoxygenation of sulfoxides and the deoxydehydration of diols and oximes. arkat-usa.org

This compound is an effective reagent for the deoxygenation of sulfoxides to their corresponding sulfides. arkat-usa.orgresearchgate.net The reaction involves the coordination of the oxophilic AlI₃ to the sulfoxide (B87167) oxygen, followed by cleavage of the sulfinyl bond. arkat-usa.org This method is applicable to both alkyl and aryl sulfoxides. For instance, dibutyl sulfoxide and dibenzyl sulfoxide are readily reduced to dibutyl sulfide (B99878) and dibenzyl sulfide, respectively. arkat-usa.orgresearchgate.net The reduction of aryl sulfoxides, such as diphenyl sulfoxide, is generally slower than that of alkyl sulfoxides. arkat-usa.orgresearchgate.net

Similarly, AlI₃ can reduce sulfonyl chlorides to produce disulfides. arkat-usa.orgresearchgate.net This transformation typically proceeds at room temperature over several hours or more rapidly under reflux conditions. arkat-usa.orgresearchgate.net The proposed mechanism suggests that AlI₃ acts as both an oxophilic agent and an iodide source. arkat-usa.org A thiosulfonic S-ester intermediate is believed to form, which is then further reduced by this compound to the final disulfide product. arkat-usa.orgresearchgate.net

Table 1: Deoxygenation of Sulfoxides with this compound arkat-usa.orgresearchgate.net

SubstrateProduct
Dibutyl sulfoxideDibutyl sulfide
Dibenzyl sulfoxideDibenzyl sulfide
Diphenyl sulfoxideDiphenyl sulfide
Phenoxathiine 10-oxidePhenoxathiine

This compound facilitates the deoxydehydration (DODH) of vicinal diols to form alkenes. researchgate.netmanac-inc.co.jp This reaction is characterized by the removal of two hydroxyl groups, involving the abstraction of an oxygen atom and the formation of a water molecule. rsc.org The mechanism proceeds through the formation of an iodohydrin intermediate, which then undergoes an E2 elimination to yield the olefin. arkat-usa.org This transformation is particularly useful as it provides a method to convert biomass-derived polyols into valuable chemicals and fuels. rsc.org However, when converting alcohols to iodoalkanes, the easy deoxygenation of vic-diols to alkenes can be a competing side reaction. manac-inc.co.jp

AlI₃ also mediates the conversion of oximes into other functional groups. arkat-usa.org Aldoximes are reduced to nitriles in moderate to high yields when refluxed with AlI₃ in acetonitrile. arkat-usa.orgresearchgate.net In contrast, aryl ketoximes undergo a Beckmann rearrangement under the same conditions to afford the corresponding anilides in moderate yields. arkat-usa.orgresearchgate.net

Table 2: Reactions of Oximes with this compound arkat-usa.orgresearchgate.net

Substrate TypeProduct TypeTransformation
AldoximeNitrileDeoxydehydration
Aryl KetoximeAnilideBeckmann Rearrangement

Iodination and Hydroiodination Reactionsarkat-usa.orgresearchgate.netmanac-inc.co.jp

As a source of iodide, this compound is a valuable reagent for introducing iodine into organic molecules. arkat-usa.orgmanac-inc.co.jp It can act as a precursor to hydrogen iodide (HI), enabling the hydroiodination of unsaturated bonds, or directly provide iodide for substitution reactions. arkat-usa.orgresearchgate.net

This compound is a useful reagent for the hydroiodination of both alkenes and alkynes. arkat-usa.orgmanac-inc.co.jp The reaction involves the addition of hydrogen and iodine across the multiple bond. manac-inc.co.jp For terminal aryl alkynes, this addition can follow Markovnikov's rule, yielding α-iodide styrene (B11656) derivatives. organic-chemistry.org In the case of internal alkynes, the hydroiodination can proceed stereoselectively to give (Z)-isomers. lookchem.com The reaction essentially uses AlI₃ as a precursor for HI, which then adds to the unsaturated substrate. arkat-usa.org

This compound provides an effective route for converting alcohols into iodoalkanes, offering an alternative to methods that use alkali iodides with strong inorganic acids, which can require excess reagents and cause side reactions like carbocation rearrangements. manac-inc.co.jpchemguide.co.uklibretexts.org The reaction with AlI₃ proceeds readily for tertiary, allylic, and benzylic alcohols. manac-inc.co.jp Primary and secondary alcohols react more slowly. manac-inc.co.jp The mechanism for primary and secondary alcohols typically involves an Sₙ2 attack by the iodide ion on a protonated oxonium ion intermediate, leading to an inversion of stereochemistry. manac-inc.co.jp

This compound can be used in halide exchange reactions, a process often referred to as the Finkelstein reaction, to convert alkyl chlorides and bromides into the corresponding alkyl iodides. researchgate.netjk-sci.comunacademy.comorganic-chemistry.org This Sₙ2 reaction is driven by the formation of a less soluble metal halide salt in a suitable solvent, such as acetone. jk-sci.comunacademy.com While alkali iodides like sodium iodide (NaI) are commonly used, Lewis acids such as this compound can facilitate the conversion, especially for more sterically hindered secondary and tertiary alkyl halides. researchgate.netjk-sci.com The halide exchange between AlI₃ and alkyl halides is also known as the Gustavson method. researchgate.net

Electrophilic Iodination of Alkanes

This compound can facilitate the electrophilic iodination of secondary and tertiary alkanes. researchgate.net This transformation is particularly noteworthy as direct functionalization of unactivated C-H bonds in alkanes represents a significant challenge in synthetic chemistry. The reaction likely proceeds through the formation of a superelectrophile complex between this compound and an iodine source, which is reactive enough to abstract a hydride from an alkane, generating a carbocation intermediate. This carbocation is then trapped by an iodide ion to furnish the corresponding alkyl iodide. For instance, the iodination of cyclohexane can be achieved using a system involving aluminium(III) iodide and carbon tetrachloride to generate iodocyclohexane (B1584034) in good yield. researchgate.net

Research has shown that various systems can achieve the iodination of alkanes. For example, a combination of sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium azide (B81097) (NaN₃) can lead to the vicinal azido- and acetoxy-iodination of cyclic hydrocarbons. mdpi.com This process involves the homolytic cleavage of an intermediate I-N₃, which generates an azide radical. This radical then abstracts a hydrogen atom from the alkane to form an alkyl radical, which subsequently reacts with I₂ to produce the alkyl iodide. mdpi.com

Aluminium Enolate Chemistry

Aluminium enolates are valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. niscpr.res.inplos.orgresearchgate.net this compound provides a convenient route to these reactive species.

Aluminium enolates can be readily generated by the reaction of α-haloketones with this compound. researchgate.netarkat-usa.org The oxophilic nature of the aluminium center facilitates the reaction with the carbonyl oxygen, while the iodide ion displaces the halide from the α-carbon. The existence of aluminium enolate species has been confirmed by techniques such as ¹H NMR spectroscopy, which showed characteristic vinylic proton signals for the enolate generated from α-bromoacetophenone and AlI₃. researchgate.netarkat-usa.org This method provides an alternative to traditional enolate generation which often requires strong bases or the cleavage of silyl (B83357) enol ethers. niscpr.res.in

The generation of metal enolates from α-haloketones is a known strategy. For instance, titanium enolates can be formed by the reduction of α-iodoketones and α-bromoketones with a TiCl₄-TBAI (tetra-n-butylammonium iodide) system. organic-chemistry.org Similarly, the reaction of α-halo esters with zinc can produce enolates in what is known as the Reformatsky reaction. masterorganicchemistry.com

Aluminium enolates generated from α-haloketones and this compound are effective nucleophiles in carbon-carbon bond-forming reactions. niscpr.res.inplos.orgresearchgate.net A significant application is their use in Michael-type additions to α,β-unsaturated ketones and esters, which proceed without the need for an additional Lewis acid catalyst. niscpr.res.in This is a key advantage over silyl enol ethers in Mukaiyama-Michael reactions, which typically require a separate Lewis acid promoter. niscpr.res.in The reaction of the aluminium enolate of acetophenone (B1666503) with chalcone, for example, yields 1,3,5-triphenyl-1,5-pentanedione. niscpr.res.in

The utility of enolates in C-C bond formation is a cornerstone of organic synthesis. cambridge.org Enolates can be alkylated with alkyl halides in Sₙ2 reactions, a process that is particularly efficient for enolates derived from β-dicarbonyl compounds. masterorganicchemistry.comlibretexts.org Furthermore, palladium-catalyzed α-arylation of enolates is a powerful method for constructing complex molecular architectures, including heterocyclic systems like isoquinolines. rsc.org

Table 1: Michael Addition Reactions Mediated by Aluminium Enolate

Enolate Source Michael Acceptor Product Yield (%)
Aluminium enolate of acetophenone Chalcone 1,3,5-Triphenyl-1,5-pentanedione 75
Aluminium enolate of acetophenone Benzylideneacetone 3-Phenyl-1-benzoyl-4-pentanone 70
Aluminium enolate of acetophenone Ethyl cinnamate Ethyl 3-phenyl-4-benzoylbutanoate 65

Data sourced from Borah et al. (1997). niscpr.res.in

Reduction Reactions Catalyzed by this compound

The Lewis acidic and reducing properties of this compound are harnessed in the reduction of specific functional groups. researchgate.net

This compound can effectively reduce quinones, such as 1,4-benzoquinone, 1,2-benzoquinone, 1,4-naphthaquinone, and 9,10-anthraquinone, to their corresponding hydroquinones in moderate to high yields. researchgate.netarkat-usa.org In this transformation, AlI₃ acts as an oxophilic agent and an iodide donor. researchgate.netarkat-usa.org The mechanism involves the formation of a reactive intermediate that can be trapped by dienophiles like N-methylmaleimide. researchgate.netarkat-usa.org The reduction of quinones is a biologically and synthetically important process, often involving two-electron transfer to form the more stable hydroquinone. plos.org Other reducing agents, such as lithium aluminium hydride, are also known to reduce o-quinones. rsc.org

This compound is a useful reagent for the reduction of azides to primary amines. researchgate.netarkat-usa.org The reaction proceeds in moderate to high yields and tolerates a range of functional groups, including nitro, methoxy, ethoxycarbonyl, and acetoxy groups. researchgate.netarkat-usa.org The electro-affinity of AlI₃ is key to this transformation. researchgate.netarkat-usa.org When the reduction is carried out in the presence of acetic anhydride, acetamides are formed in good yields. arkat-usa.orgmdma.ch

The reduction of azides to amines is a common transformation in organic synthesis, with various reagents available, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. masterorganicchemistry.com Other systems, like aluminium and gadolinium triflates in combination with sodium iodide, have been shown to selectively reduce aromatic azides. scilit.comnih.gov The AlI₃-mediated reduction offers a mild and chemoselective alternative. mdma.ch

Table 2: Reduction of Azides to Primary Amines using this compound

Substrate Product Yield (%)
Phenyl azide Aniline 90
4-Nitrophenyl azide 4-Nitroaniline 85
4-Methoxyphenyl azide 4-Methoxyanisidine 88
Ethyl 4-azidobenzoate Ethyl 4-aminobenzoate 82

Data represents typical yields for this transformation. arkat-usa.org

Interfacial and Surface Reaction Studies Involving Aluminium-Iodine Species

The interaction between aluminium and iodine is significantly influenced by the properties of the surfaces involved, particularly the ubiquitous alumina (B75360) (Al₂O₃) passivation layer that forms on aluminium metal. This section explores the adsorption and reaction phenomena at these interfaces, the role of active sites in cluster chemistry, and the cooperative effects of iodide in corrosion prevention.

Research shows that the adsorption of iodine species, such as atomic iodine (I) and hydrogen iodide (HI), onto the alumina surface is a highly exothermic process. ttu.edursc.org The adsorption energies are significantly higher than those for analogous fluorine-based species, indicating a strong interaction between iodine and the alumina surface. osti.govttu.edursc.org For instance, the adsorption energies for HI and I are reported to be -189 and -278 kJ/mol, respectively, which are substantially more energetic than those for fluorination reactions. ttu.edursc.org This strong exothermic adsorption is confirmed by experimental techniques like differential scanning calorimetry (DSC). osti.govttu.edursc.org

Table 1: Comparative Adsorption Energies on Alumina Surface
SpeciesAdsorption Energy (kJ/mol)Reference
Hydrogen Iodide (HI)-189 ttu.edu, rsc.org
Iodine (I⁻)-278 ttu.edu, rsc.org

Despite the strong physisorption, DFT calculations reveal that exchange reactions, where an iodine atom replaces a hydroxyl (-OH) group on the alumina surface, are energetically unfavorable. osti.govttu.eduresearchgate.net The reaction energies for such exchanges are highly positive, indicating a significant energy barrier. researchgate.net Therefore, the primary interaction is dominated by strong adsorption rather than chemical replacement of surface functional groups. This powerful adsorption energy can, however, promote the synthesis of new shell chemistries. osti.govrsc.org In solution, this can lead to the dissolution of alumina and precipitation of iodinated species on the particle surface. osti.govttu.edu

In the realm of nanoscale chemistry, aluminium clusters can exhibit unique properties, behaving as "superatoms." The Al₁₃ cluster, for example, is particularly stable and can act chemically like a halogen atom. psu.edu When these clusters react with iodine, the resulting aluminium-iodine species possess distinct active centers that govern their subsequent chemical transformations. aip.org

First-principles gradient-corrected density functional calculations have been used to examine the electronic structure, stability, and reactivity of iodized aluminium clusters, such as Al₁₃Iₓ⁻ and Al₁₄Iₓ⁻. aip.org These studies reveal that the addition of iodine atoms to an aluminium cluster can lead to the formation of "active sites," which are essentially lone pairs of electrons. aip.org These sites become the location for subsequent reactions. For example, in Al₁₃Iₓ⁻ clusters, species with an odd number of iodine atoms are characterized by such active sites, which are then filled by the addition of the next iodine atom. This explains the observed stability of Al₁₃Iₓ⁻ species for even numbers of 'x'. aip.org

The concept of complementary active sites (CAS), which involves a Lewis acid site and a Lewis base site, is crucial for understanding the reactivity of these clusters with polar molecules. researchgate.net Ligands like iodine can perturb the charge density of the metallic core, inducing these Lewis acid-base sites that render the cluster reactive. acs.org For instance, in iodine-passivated aluminium clusters, an iodine atom can induce an active site on an adatom, making the cluster reactive towards molecules like methanol (B129727). acs.org This ligand-induced activation is a key chemical characteristic of these aluminium-iodine cluster systems, demonstrating a novel chemistry of superatoms where reactivity is precisely controlled by the number and position of iodine atoms. aip.orgacs.org

Iodide ions (I⁻) play a significant role in protecting aluminium from corrosion, particularly in acidic environments, through a mechanism known as synergism. While organic inhibitors can reduce corrosion by adsorbing onto the metal surface, their effectiveness can be dramatically increased by the addition of iodide ions. mdpi.comjmaterenvironsci.combenthamopenarchives.com

The synergistic effect arises from a cooperative adsorption process. jmaterenvironsci.com Iodide ions, being large and easily polarizable, are strongly chemisorbed onto the positively charged aluminium surface in an acidic medium. academicjournals.orgresearchgate.net This initial layer of adsorbed anions increases the negative charge on the metal surface, which in turn facilitates the electrostatic adsorption of the protonated organic inhibitor cations. jmaterenvironsci.comacademicjournals.orgtandfonline.com

This enhanced adsorption leads to a greater surface coverage, forming a more compact and stable protective film that more effectively isolates the aluminium from the corrosive environment. mdpi.comtandfonline.com The result is a higher inhibition efficiency than what could be achieved by either the organic inhibitor or the iodide ions alone. mdpi.comresearchgate.net Studies have consistently shown that among halides, iodide ions provide the most significant synergistic effect due to their strong adsorbability. mdpi.comacademicjournals.org

Table 2: Synergistic Effect of Iodide Ions on the Corrosion Inhibition Efficiency of 25 ppm of Pc1 Inhibitor for Aluminium in 1 M HCl at 30 °C
Inhibitor SystemInhibition Efficiency (%IE)Reference
Pc1 (25 ppm)63.7% mdpi.com
Pc1 (25 ppm) + 0.1% KI81.8% mdpi.com

The synergism parameter (S₁), a value calculated from surface coverage data, is often greater than unity in these systems, which quantitatively confirms that the enhanced inhibition is due to a synergistic interaction rather than a simple additive effect. benthamopenarchives.comresearchgate.net This mechanism is a cornerstone of advanced corrosion protection strategies for aluminium.

Computational and Theoretical Chemistry of Aluminium Iodide

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structures, electronic properties, and reaction mechanisms involving aluminium iodide and related compounds. acs.orgrsc.org These computational methods provide atomic-level insights that complement experimental findings, allowing for a deeper understanding of chemical phenomena that are often difficult or impossible to access through empirical means alone. rsc.orgucl.ac.uk By modeling systems from isolated molecules to complex surface interactions, theoretical chemistry offers predictive power in understanding and designing new chemical processes and materials. acs.org

Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic ground state structures of chemical systems. rsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications in catalysis and materials science. rsc.org DFT calculations are instrumental in determining optimized geometries, electronic structures, reaction energies, and activation barriers, thereby clarifying reaction pathways and catalytic cycles. rsc.orgucl.ac.ukd-nb.info

Geometry optimization is a fundamental DFT procedure used to predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. ucl.ac.ukresearchgate.net This process is crucial for obtaining accurate molecular properties. For instance, theoretical calculations have been successfully used to model the molecular structure of complex organothis compound compounds. chemrxiv.orgacs.org

In a study of the this compound derivative AlI₂ArⁱPr₈, DFT calculations accurately modeled its molecular structure, which was corroborated by X-ray crystallography. acs.org The calculations provided precise data on bond lengths and angles, defining the geometry around the aluminium center. acs.org

Table 1: Selected Optimized Geometric Parameters for AlI₂ArⁱPr₈

Parameter Bond Length (Å) / Angle (°)
Al(1)–I(1) 2.5125(18)
Al(1)–I(2) 2.4840(18)
Al(1)–C(1) 1.9653(57)
I(1)–Al(1)–I(2) 103.88(6)
C(1)–Al(1)–I(1) 124.85(17)
C(1)–Al(1)–I(2) 127.80(17)

Source: Journal of the American Chemical Society acs.org

The electronic structure of aluminium compounds, including the nature of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also extensively studied using DFT. chemrxiv.org The energies and distributions of these orbitals are key to understanding a molecule's reactivity. sapub.orgmdpi.com For example, calculations on a bis(aluminyl)magnesium complex revealed that its HOMO is a Mg–Al σ bonding orbital, providing insight into its bonding characteristics. chemrxiv.org The electronic spectrum of the monomeric alanediyl :AlArⁱPr₈, produced from the reduction of AlI₂ArⁱPr₈, was also analyzed with theoretical calculations, which identified two key electronic transitions. acs.org

DFT calculations are employed to quantify the Lewis acidity of aluminium centers and to map out potential reaction pathways. ntu.edu.sgacs.org The Lewis acidic character of aluminium is fundamental to its role in many chemical reactions. ntu.edu.sg For instance, in the reduction of carboxamides, DFT calculations revealed that the Lewis acidity of the aluminium center in a model diisobutylaluminium hydride (DIBAL) dimer is crucial for activating the C-O bond, thus directing the reaction pathway towards amine formation. ntu.edu.sg

The interaction of iodine and its compounds with aluminium-containing surfaces also highlights the role of Lewis acid-base interactions. While elemental iodine itself can act as a Lewis acid, in reactions involving this compound species, the aluminium center is typically the primary Lewis acid site. libretexts.org DFT studies on the interaction of various species with alumina (B75360) (aluminium oxide) surfaces, a passivation layer on aluminium metal, demonstrate how Lewis acid sites on the surface mediate reactions. kit.edu These calculations can predict the favorability of different reaction mechanisms, such as adsorption versus exchange reactions. rsc.orgresearchgate.net

DFT is a powerful tool for modeling the interactions between molecules and surfaces, providing quantitative data on adsorption energies. rsc.orgresearchgate.netttu.edu This is particularly relevant for understanding the initial steps of the reaction between aluminium and iodine, which often occurs at the interface with a passivating alumina (Al₂O₃) layer. rsc.orgresearchgate.netsserc.org.uk

A detailed DFT study evaluated the reaction pathways for aluminium-iodine interactions at an alumina surface. rsc.orgresearchgate.net The calculations focused on two primary processes: adsorption and exchange reactions. The results showed that the adsorption of iodinated species like hydrogen iodide (HI) and the iodide ion (I⁻) onto the alumina surface is highly exothermic and energetically favorable. rsc.orgresearchgate.netttu.edu In contrast, exchange reactions, where an iodine species replaces a surface hydroxyl group, were found to be energetically unfavorable. rsc.orgresearchgate.net

Table 2: Calculated Adsorption Energies of Iodinated Species on Alumina

Adsorbed Species Adsorption Energy (kJ mol⁻¹)
HI -189
I⁻ -278

Source: RSC Publishing rsc.org, ResearchGate researchgate.net

These theoretical findings explain that the significant energy release in alumina-iodine reactions stems from strong adsorption processes. rsc.orgresearchgate.net The calculations utilized both periodic slab models and cluster models to represent the alumina surface, allowing for a detailed analysis of different active sites. ttu.edu Such strong adsorption can promote the synthesis of new chemical species on the particle surface, potentially altering the passivation layer itself. rsc.orgresearchgate.net

DFT calculations are instrumental in mapping out entire catalytic cycles, identifying key intermediates, and locating the transition states that connect them. d-nb.inforesearchgate.netnih.gov Understanding the energetics of these steps is crucial for elucidating reaction mechanisms and designing more efficient catalysts. rsc.orgcore.ac.uk

For example, in the aluminium-catalyzed copolymerization of epoxides and CO₂, DFT calculations have shown that the key transition state in the catalytic cycle is stabilized by the metal's activation of the epoxide. d-nb.info Similarly, in the hydroboration of ketones, computational studies identified the rate-determining step as the hydride transfer from borane (B79455) to the ketone, which is activated by a Lewis acid catalyst involving an iodide ion. researchgate.net These studies involve optimizing the geometries of transition states and calculating the activation energy barriers, which determine the reaction rates. ucl.ac.ukresearchgate.net The ability to model these transient and unstable structures provides insights that are often inaccessible through experimental methods alone. ucl.ac.uk

Beyond specific reaction mechanisms, computational chemistry provides a framework for predicting general chemical properties and reactivity trends. acs.orgsapub.org Periodic trends in properties like electronegativity and ionization energy form the basis for understanding the reactivity of elements like aluminium and iodine. solubilityofthings.comsavemyexams.com

DFT calculations can quantify reactivity through various computed descriptors. sapub.org Parameters such as the energy of the highest occupied molecular orbital (E HOMO) are often correlated with a molecule's ability to donate electrons and thus its reactivity. sapub.org For instance, a higher E HOMO value suggests a greater tendency to engage in donor-acceptor interactions with a metal surface. sapub.org These theoretical approaches have been used to explain the effectiveness of various organic compounds in inhibiting aluminium corrosion, where the interaction is mediated by the electronic properties of the inhibitor molecule. sapub.orgsciepub.com The synergy between theoretical calculations and experimental results allows for the validation of computational models and the prediction of reactivity trends across different chemical systems. acs.org

Density Functional Theory (DFT) Applications

Computational Studies of Aluminium-Iodine Clusters and Superatoms

Computational and experimental investigations have revealed that clusters of aluminium atoms can exhibit chemical behaviors that mimic those of individual atoms from different elemental groups. sciencedaily.com This groundbreaking discovery has given rise to the concept of "superatom chemistry," which suggests a new, third dimension to the periodic table composed of cluster elements. sciencedaily.compnas.orgnih.gov When these aluminium clusters react with iodine, they form unique compounds with properties previously unseen. sciencedaily.cominnovations-report.com

The stability and electronic properties of aluminium clusters are often described by the jellium model, which treats the valence electrons as a delocalized gas confined within a positively charged background created by the ion cores. nih.govjyu.fi In this model, the electrons occupy discrete energy shells, similar to atomic orbitals (e.g., 1S, 1P, 1D, 2S, 1F, 2P). nih.govtandfonline.com Clusters with specific numbers of valence electrons that result in filled electronic shells exhibit enhanced stability, analogous to the chemical inertness of noble gases. nih.gov These "magic numbers" of electrons include 2, 8, 18, 20, 34, and 40. nih.govtandfonline.com

A prime example is the 13-atom aluminium cluster (Al₁₃). Neutral Al₁₃ possesses 39 valence electrons, leaving it one electron short of the stable 40-electron closed shell configuration. nih.gov This makes it behave like a halogen atom, with a high electron affinity. nih.govresearchgate.net The anionic cluster, Al₁₃⁻, with its 40 valence electrons (1s², 1p⁶, 1d¹⁰, 2s², 1f¹⁴, 2p⁶), is electronically analogous to a noble gas atom and is chemically inert. pnas.orgnih.govnih.gov Density-functional theory (DFT) calculations have shown that for an Al₁₃ cluster, an icosahedral (Iₕ) structure is significantly more stable than a face-centered cubic (fcc) structure. researchgate.netaps.org

In contrast, the Al₁₄ cluster contains 42 valence electrons. This configuration is two electrons beyond the 40-electron magic number, leading it to exhibit properties similar to an alkaline earth metal, which readily donates two electrons to achieve a stable state. innovations-report.comresearchgate.netwikipedia.org The stability of these clusters when combined with iodine is a direct consequence of their electronic shell structure. For instance, theoretical and experimental studies on gas-phase aluminium-iodine clusters show that Al₁₃Iₓ⁻ clusters have pronounced stability for even numbers of iodine atoms, while Al₁₄Iₓ⁻ clusters are more stable for odd numbers of iodine atoms. nih.govaip.org This stability is driven by the energetic favorability of forming strong Al-I bonds over weaker I-I bonds. vcu.edu

Electronic and Structural Properties of Key Aluminium Clusters
ClusterValence ElectronsElectronic Shell Configuration (Anion)Analogous Element GroupStable Structure
Al₁₃39[40e⁻ for Al₁₃⁻] 1s²1p⁶1d¹⁰2s²1f¹⁴2p⁶HalogenIcosahedral (Iₕ)
Al₁₄42-Alkaline Earth Metal-
Al₇⁻22-Exhibits multiple valences (like Carbon or Silicon)-

The concept of superatoms is vividly demonstrated when aluminium clusters react with iodine. sciencedaily.com Research combining theoretical calculations and experimental observations has shown that an Al₁₃ cluster can functionally replace an iodine atom in polyiodide compounds, creating entirely new chemical species. sciencedaily.cominnovations-report.com

An Al₁₃ cluster behaves chemically like a large halogen atom, particularly iodine. sciencedaily.comnih.gov When an iodine atom in a compound is substituted with an Al₁₃ cluster, the chemistry of the molecule is fundamentally altered. sciencedaily.com This "superhalogen" can bond with multiple iodine atoms; researchers have successfully bound up to 12 iodine atoms to a single Al₁₃ cluster, forming a novel class of polyiodides, such as Al₁₃I₁₂⁻. sciencedaily.com The Al₁₃I⁻ cluster anion is considered a superatom analogue of the triiodide ion (I₃⁻). wikipedia.org Unlike natural interhalogens where a larger central halogen is surrounded by smaller ones, in Al₁₃Iₓ⁻ clusters, the central "superhalogen" (Al₁₃) has a greater electron affinity than the surrounding iodine atoms. aip.orgvcu.edu

Similarly, the Al₁₄ cluster, with its tendency to lose two electrons, behaves like an alkaline earth metal atom. nih.govinnovations-report.com When reacting with iodine, it forms stable species such as Al₁₄I₃⁻, where the Al₁₄ core can be considered to have a +2 valence state. researchgate.netwikipedia.org This further solidifies the idea that clusters can serve as building blocks, or "superatoms," for designing new materials with tailored properties. nih.gov Researchers have also identified other superatoms, like Al₇⁻, which can exhibit multiple valences, analogous to elements like carbon or silicon, further expanding the potential of superatom chemistry. pnas.orgnih.gov

Superatom Analogs and Their Chemical Behavior with Iodine
Superatom ClusterElemental AnalogyObserved Reaction with IodineResulting Species Example
Al₁₃Halogen (Iodine) sciencedaily.comActs as a central halogen, binding multiple iodine atoms. sciencedaily.comAl₁₃Iₓ⁻ (stable for even x) nih.gov
Al₁₄Alkaline Earth Metal innovations-report.comExhibits a +2 valence state. researchgate.netAl₁₄Iₓ⁻ (stable for odd x ≥ 3) aip.org

Quantitative Structure-Property Relationship (QSPR) Modeling in Related Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the properties of chemical compounds based on their molecular structure. mdpi.com These models are crucial in materials science for rapidly screening large numbers of compounds and identifying candidates with desired characteristics, reducing the need for extensive experimental synthesis and testing. osti.gov While specific QSPR studies solely focused on this compound are not prevalent in the reviewed literature, research on related metal halide systems demonstrates the utility of this approach.

For instance, QSPR modeling has been extensively applied to metal halide perovskites, a class of materials with significant potential in solar energy applications. osti.gov In these studies, researchers build models that correlate compositional and structural parameters to properties like bandgap, photostability, and crystal phase diagrams. osti.gov By systematically varying the constituent ions (e.g., in mixed halide systems like FA₁-yCsyPb(I₁-xBrx)₃), researchers can generate QSPR maps that guide the discovery of new compounds with optimal performance for specific applications, such as tandem solar cells. osti.gov

In the field of environmental science, QSPR models have been developed to predict the bioconcentration factor (BCF) of metals, metal halides, and metal oxides in various species. rsc.orgresearchgate.net These models use key chemical descriptors—such as total electronegativity, crystal ionic radius, and molecular bulk—to predict the potential for a substance to accumulate in living organisms. rsc.orgresearchgate.net Such predictive models are vital for assessing the ecological impact of chemical pollutants without extensive and ethically complex animal testing. researchgate.net The models have shown that for fish, bioaccumulation is positively associated with electron count but negatively correlated with the crystal ionic radius. researchgate.net These examples from related metal halide systems highlight the power of QSPR as a computational tool to predict and understand the properties of chemical compounds based on their structural features.

Advanced Applications of Aluminium Iodide in Materials Science and Catalysis

Catalytic Applications in Organic Synthesis

Aluminium iodide (AlI₃) is recognized as a potent Lewis acid, a characteristic that underpins its extensive use as a catalyst in a variety of organic reactions. chemimpex.comontosight.ai It facilitates numerous chemical transformations by activating substrates, often through coordination with oxygen or nitrogen atoms. arkat-usa.orgresearchgate.net

While well-known for its role in the cleavage of ethers and esters and the deoxygenation of epoxides and sulfoxides, the catalytic applications of this compound are significantly broader. arkat-usa.orgresearchgate.netgeeksforgeeks.orgwikipedia.org Its utility encompasses a range of other important organic transformations.

One notable application is in iodination reactions . AlI₃ serves as an effective reagent for converting various functional groups. For instance, it facilitates the hydroiodination of alkenes and alkynes and can transform tertiary, allyl, and benzyl (B1604629) alcohols into their corresponding iodides with high efficiency. manac-inc.co.jp It is also employed in halide exchange reactions, such as the Gustavson method, where it converts alkyl chlorides and bromides to alkyl iodides. arkat-usa.orgresearchgate.net

Furthermore, this compound catalyzes the reduction of specific functional groups . It can effectively reduce azides to primary amines. arkat-usa.org This reactivity profile highlights AlI₃ as a versatile tool for synthetic chemists, extending beyond its conventional applications. The compound's ability to act as both an oxophilic Lewis acid and an iodide ion source contributes to its multifaceted reactivity. arkat-usa.orgresearchgate.net

Another area of novel application is the formation of aluminium enolates . When α-haloketones are treated with AlI₃, aluminium enolates are generated, which serve as intermediates for synthesizing more complex molecules like β-hydroxy ketones and 1,5-diones. arkat-usa.orgresearchgate.net

The conversion of carbon dioxide (CO₂) and epoxides into cyclic carbonates is a significant area of research, and aluminium-based catalysts have proven to be highly effective for this transformation. mdpi.comrsc.orgrecercat.cat This process is of great interest as it utilizes CO₂, a greenhouse gas, to produce valuable chemicals. researchgate.net

The general mechanism involves the activation of the epoxide by a Lewis acidic metal center, like aluminium, followed by a nucleophilic attack that opens the epoxide ring. nih.govchim.it This intermediate then reacts with CO₂ and cyclizes to form the carbonate product. nih.gov

Significant research has been directed towards developing single-component aluminium catalysts that are active without the need for a separate cocatalyst. nih.gov One approach involves designing bifunctional catalysts where the aluminium complex itself contains the necessary components for catalysis. For example, aluminium-salen complexes have been synthesized that incorporate a quaternary ammonium (B1175870) halide group. beilstein-journals.org This integrated design allows the catalyst to perform both the Lewis acid activation of the epoxide and provide the nucleophile for ring-opening within a single molecule. beilstein-journals.org

Another strategy is the creation of specific iodide aluminium complexes. A neutral iodide aluminium complex supported by a tetradentate amidinate ligand has been shown to be an effective single-component catalyst for producing cyclic carbonates. nih.gov Quantum chemistry calculations suggest the reaction pathway involves an exchange of the iodide on the catalyst with the epoxide, which then initiates the ring-opening process. nih.gov

In many systems, the efficiency of aluminium-catalyzed cyclic carbonate formation is dramatically enhanced by the addition of a cocatalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium bromide (TBAB). mdpi.comrsc.orgresearchgate.net

Table 1: Selected Aluminium Catalyst Systems for Cyclic Carbonate Synthesis

Catalyst SystemEpoxide SubstrateCocatalystConditionsConversion/YieldReference
Tetranuclear Al Adduct 1Various Terminal EpoxidesTBAI70 °C, 1 bar CO₂, 24 hExcellent mdpi.com
{AlI(κ⁴-naphbam)}Various EpoxidesNone (Single-Component)80 °C, 1 bar CO₂Active nih.gov
Non-symmetrical Al ComplexStyrene (B11656) OxideNone80-150 °C~70% Conversion rsc.org
Non-symmetrical Al ComplexStyrene OxideTBAB80-150 °C~90% Conversion rsc.org
Bifunctional Al-salen (Cat 2)Styrene OxideNone (Single-Component)100 °C, 10 bar CO₂, 24 h95% Conversion beilstein-journals.org
Dinuclear Al Complex 3Propylene Oxiden-Bu₄NI100-130 °CActive researchgate.net

This compound also plays a catalytic role in silicon chemistry, particularly in transformations involving organosilanes. It has been shown to catalyze phenyl-iodine exchange reactions between iodine and silanes that contain phenyl groups, such as diphenyl-dimethylsilane (Ph₂SiMe₂) or phenyl-trimethylsilane (PhSiMe₃). arkat-usa.orgresearchgate.net This reaction yields the corresponding iodosilanes. arkat-usa.orgresearchgate.net This method is particularly useful for synthesizing cyclic polydiiodosilanes. arkat-usa.orgresearchgate.net The catalytic activity of AlI₃ is also observed in the reaction between tetraethylsilane (B1293383) and iodine, which produces triethyliodosilane (B72883) and diethyldiiodosilane in moderate yields. arkat-usa.orgresearchgate.net

Catalysis in Cyclic Carbonate Formation from Carbon Dioxide and Epoxides

Materials Science Applications

The unique properties of this compound make it a valuable compound in the field of materials science, contributing to the development of advanced materials for energy storage and electronics. chemimpex.com

One of its key applications is in energy storage devices . AlI₃ has been investigated as an electrolyte additive for pretreating lithium metal electrodes in batteries, which helps create a durable lithium interface and improves cyclability. sigmaaldrich.comsigmaaldrich.com It also functions as a homogeneous redox mediator in rechargeable Al-CO₂ batteries, which are promising for future grid energy storage due to their high discharge voltage and capacity. sigmaaldrich.comsigmaaldrich.com Furthermore, research has demonstrated the feasibility of a rechargeable aluminium-iodine (Al/I₂) battery. iolitec.deacs.org In these batteries, which use an ionic liquid electrolyte, a PVP-I₂ complex cathode facilitates a reversible redox reaction, offering high capacity and stability over numerous cycles. acs.org

In the realm of semiconductors and electronic materials , this compound is used in the fabrication of aluminium nitride (AlN) thin films. manac-inc.co.jp A chemical vapor deposition (CVD) method using AlI₃ as a source material allows for the formation of AlN thin films at lower temperatures than conventional methods, which is advantageous for manufacturing semiconductor products. manac-inc.co.jp Additionally, AlI₃ is used as a source for aluminium ions in ion implantation procedures, a critical step in modifying the properties of intrinsic semiconductors like silicon. manac-inc.co.jp

This compound is also utilized in the creation of specialized and nanohybrid materials . It is employed in the production of high-performance polymers and advanced ceramics. chemimpex.com Its reactivity is harnessed for the surface modification of materials; for instance, it can induce ester cleavage on the surface of a nanohybrid material to create terminal carboxylic groups, which can then be used for applications like the uptake of lanthanide cations. arkat-usa.org

Development of Semiconductors and Thin Films

This compound has emerged as a valuable material in the fabrication of semiconductor devices and the deposition of thin films, offering alternatives to conventional methods that can be costly or operate under harsh conditions. manac-inc.co.jp

This compound is utilized as a source material in the Chemical Vapor Deposition (CVD) process for creating aluminium nitride (AlN) thin films. manac-inc.co.jp This method presents a solution to the challenges posed by other techniques, such as high processing temperatures exceeding 1,000°C and potential fire hazards. manac-inc.co.jp Researchers have successfully formed epitaxial AlN thin films on sapphire substrates at lower temperatures using this compound and ammonia (B1221849) (NH₃) under atmospheric pressure. cambridge.orgresearchgate.net This process results in high-quality films with significant relaxation of residual stress, a favorable characteristic for semiconductor manufacturing. manac-inc.co.jpcambridge.org

A study conducted by researchers at Shizuoka University demonstrated the stable formation of AlN thin films on sapphire substrates at 750°C using atmospheric pressure CVD with this compound. manac-inc.co.jpcambridge.org The resulting films exhibited a clear crystallographic relationship with the substrate. cambridge.orgresearchgate.net

Parameter Value
Substrate(0001) Sapphire
PrecursorsThis compound (AlI₃), Ammonia (NH₃)
Deposition Temperature750 °C
PressureAtmospheric
Resulting FilmEpitaxial Aluminium Nitride (AlN)
Compressive Stress0.38 GPa
This table summarizes the conditions and results of AlN thin film deposition using this compound via CVD. cambridge.orgresearchgate.net

In semiconductor manufacturing, ion implantation is a critical process for introducing impurity ions into a semiconductor to alter its electrical properties. manac-inc.co.jpgoogle.com this compound serves as a solid-state source material for generating aluminium ions for this purpose. google.comwikipedia.org Traditional methods often rely on the ionization of aluminium nitride or aluminium oxide. manac-inc.co.jp However, using solid this compound, which can be in powder, granular, or bulk form, offers a significant advancement. google.com The solid this compound is vaporized and then introduced into an ion source, where it is ionized to produce a beam of aluminium ions that are subsequently implanted into a workpiece, such as a silicon wafer. google.comwipo.int This method has been developed to provide a more controlled and efficient means of doping semiconductors with aluminium. manac-inc.co.jp

Advanced Polymer and Ceramic Synthesis (General Mention)

This compound's reactivity and ability to form stable complexes make it a suitable component in the production of specialized materials, including high-performance polymers and advanced ceramics. chemimpex.com It can act as a catalyst in polymerization reactions, helping to lower the activation energy required for the process. testbook.com

Electronic Materials and Coatings (General Mention)

The unique properties of this compound lend themselves to applications in electronic materials and coatings. chemimpex.com Its use can enhance the electrical conductivity of certain materials, making it a valuable component in the development of advanced electronic devices. chemimpex.com Furthermore, it is used as an electrolyte additive in lithium-ion batteries and as a redox mediator in rechargeable Al-CO₂ batteries. sigmaaldrich.comsigmaaldrich.com

Aluminium Molecular Rings for Host-Guest Chemistry and Iodine Capture

A significant area of research involves the use of aluminium-based molecular rings for applications in host-guest chemistry and the capture of iodine. researchgate.netrsc.org These macrocyclic structures, often synthesized through a one-pot method, can form nanocages with cavities that are ideal for trapping guest molecules. researchgate.netacs.org This is particularly relevant for the capture of radioactive iodine from nuclear waste. researchgate.netnih.gov

Research has demonstrated that these aluminium molecular rings can efficiently remove iodine from solutions and capture iodine vapor with high capacity. researchgate.netrsc.orgnih.gov The adsorption capacity is influenced by the size of the molecular rings and the nature of the ligands used in their synthesis. rsc.orgrsc.org Single-crystal X-ray diffraction studies have provided direct visualization of how iodine molecules are bound within the pores of these materials, often stabilized by strong interactions. researchgate.netacs.org

Material Iodine Uptake Capacity (Vapor) Reference
AlOC-15173 wt% rsc.org
AlOC-15586 wt% rsc.org
Robust Molecular Nanocages50.3 wt% at 80 °C researchgate.netacs.org
This table highlights the iodine vapor adsorption capacities of different aluminium molecular ring-based materials.

The principles of host-guest chemistry, which describe complexes held together by non-covalent bonds, are central to this application. wikipedia.org The cavities of the aluminium molecular rings act as the "host" for the iodine "guest" molecules. hep.com.cnresearchgate.net

Energetic Materials and Combustion Science

The reaction between aluminium powder and iodine is highly exothermic, releasing a significant amount of heat and producing a visible cloud of purple iodine vapor. rsc.orgyoutube.com This vigorous, self-sustaining reaction is a classic example of a chemical process with applications in the field of energetic materials and combustion science. wikipedia.orgyoutube.com The reaction, 2Al(s) + 3I₂(s) → 2AlI₃(s), is often initiated with a small amount of water, which acts as a catalyst. rsc.orgyoutube.com The rapid release of energy and the production of hot gases are characteristic of energetic materials.

Role of this compound/Iodate (B108269) in Promoting Aluminium Combustion

The incorporation of iodine compounds, particularly aluminium iodate hexahydrate (AIH), has been identified as a significant method for enhancing the combustion characteristics of aluminium. Research indicates that replacing the naturally occurring passivating aluminium oxide (Al2O3) shell on aluminium nanoparticles with an oxidizing salt like AIH leads to a substantial increase in reactivity.

One of the primary mechanisms by which AIH promotes aluminium combustion is by altering the particle's surface chemistry. The native Al2O3 layer acts as a barrier, hindering the diffusion of oxygen to the aluminium core and thus impeding combustion. ttu.edu By replacing this inert layer with the more reactive AIH shell, a more intimate contact between the fuel (aluminium) and the oxidizer components within the AIH structure is achieved. ttu.eduresearchgate.net This novel composite structure facilitates a more rapid and efficient combustion process. ttu.edu

The thermal decomposition of AIH itself plays a crucial role in promoting combustion. Upon heating, AIH breaks down, releasing gaseous products including water, iodine (I2), and oxygen. uhmreactiondynamics.org This release of an additional oxidizer (oxygen) directly at the surface of the aluminium fuel greatly enhances the reaction kinetics. uhmreactiondynamics.org The production of iodine vapor is also considered to be a factor in enhancing the reactivity of aluminum. uhmreactiondynamics.org

The effectiveness of AIH in promoting combustion is also linked to the oxygen balance of the mixture. Research has shown a nearly linear relationship between the oxygen balance and the flame speed within a certain range of equivalence ratios. scite.ai The concentration of AIH in the mixture directly influences the oxygen balance and, consequently, the combustion rate. ttu.eduscite.ai

Investigation of Al-I Reaction Dynamics in Pyrotechnic Formulations

The investigation into the reaction dynamics of aluminium-iodine (Al-I) systems in pyrotechnic formulations reveals a complex interplay of thermal decomposition, surface reactions, and the generation of reactive intermediates. The use of iodine-based compounds, such as iodine pentoxide (I2O5) and aluminium iodate hexahydrate (AIH), as oxidizers for aluminium fuel has been a key area of study.

The ignition chemistry of AIH has been studied in detail, revealing the formation of several key reactive intermediates. uhmreactiondynamics.org Using techniques such as temporally resolved ultraviolet-visible (UV-Vis) spectroscopy, researchers have detected the presence of aluminium monoxide (AlO), atomic aluminium (Al), atomic iodine (I), and iodine monoxide (IO) during the ignition of AIH particles. uhmreactiondynamics.org The identification of these transient species provides insight into the plausible reaction pathways that lead to the rapid combustion observed in these systems.

The following table summarizes key findings from research on Al-I reaction dynamics:

Research FocusKey FindingsCitations
Al/I2O5 Mixtures Observation of an exothermic pre-ignition reaction (PIR) due to surface interactions between iodine oxide species and the alumina (B75360) shell. researchgate.net
Ignition of AIH Identification of reactive intermediates including AlO, Al, I, and IO via UV-Vis spectroscopy. uhmreactiondynamics.org
Iodinated Binders Multi-stage exothermic decomposition of binders like HMD trimer releases iodine gas, aiding in ignition and combustion. researchgate.nettdl.org
Al + I2 Reaction A highly exothermic reaction forming this compound, with excess heat vaporizing iodine. youtube.com
Combustion Products Final products in iodate-based systems include metal oxides and metal iodides. uri.edu

Future Research Directions and Emerging Applications of Aluminium Iodide

Development of Novel Aluminium Iodide-Based Catalytic Systems

The role of this compound (AlI₃) as a catalyst is well-established, particularly for its Lewis acidic properties which facilitate a variety of organic reactions. chemimpex.comaluminummanufacturers.org Future research is geared towards designing more sophisticated and efficient catalytic systems based on this compound. A significant area of interest is the development of bifunctional catalysts. For instance, new aluminium-salen complexes with trialkylammonium groups have been synthesized. These catalysts have shown high activity in the formation of cyclic carbonates from epoxides and carbon dioxide under mild conditions. beilstein-journals.org The bifunctional nature of these catalysts, possessing both a Lewis acidic aluminium center and a nucleophilic component, is key to their enhanced performance. beilstein-journals.org

Another promising direction is the exploration of aluminium-based catalysts for hydroboration reactions. Aluminium compounds have demonstrated remarkable catalytic activity in the hydroboration of various functional groups like aldehydes, ketones, alkenes, and alkynes. d-nb.info Research is ongoing to develop AlI₃-based systems that can perform these transformations with higher selectivity and under greener reaction conditions. The in situ generation of AlI₃ from aluminum powder and iodine is often employed to circumvent the cost and moisture sensitivity of the pre-formed reagent. manac-inc.co.jp

Furthermore, the development of Al(I) chemistry opens new avenues for catalysis. rsc.org While still a nascent field, the unique electronic properties of low-valent aluminium species could be harnessed to catalyze novel transformations that are not accessible with traditional Al(III) catalysts. rsc.orgrsc.org

Exploration of this compound in Sustainable Chemistry and Green Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous materials, are increasingly influencing the direction of chemical research. researchgate.nettandfonline.com this compound is being explored for its potential role in more sustainable synthetic methodologies. One area of focus is its use as a catalyst in processes that utilize renewable feedstocks. For example, the conversion of carbon dioxide, an abundant greenhouse gas, into valuable chemicals like cyclic carbonates is a key area of green chemistry where this compound-based catalysts are showing promise. beilstein-journals.org

Iodine itself is being investigated as a green alternative to transition metals in various catalytic processes. researchgate.net Research into iodine-catalyzed reactions, where AlI₃ can act as a co-catalyst or precursor, aligns with the goals of sustainable chemistry by replacing potentially toxic and expensive heavy metals. researchgate.net The in situ preparation of AlI₃ from aluminum and iodine also contributes to a greener process by avoiding the transportation and storage of a highly reactive and moisture-sensitive chemical. manac-inc.co.jp

Advanced Materials Engineering through Aluminium-Iodine Chemistry

The chemistry of aluminium and iodine is not limited to catalysis; it also plays a significant role in the development of advanced materials. One of the most exciting emerging applications is in the field of energy storage, particularly in rechargeable aluminium-ion batteries (AIBs). nih.govacs.org Researchers are investigating the use of iodine as a cathode material in AIBs. nih.govacs.org An Al/I₂ battery has been developed that exhibits high reversibility and a significant capacity, offering a new avenue for designing robust rechargeable battery systems. acs.org The main challenge in these systems is managing the "shuttle effect" of polyiodides, which can lead to capacity fading. iolitec.de Current research focuses on developing host materials, such as metal-organic frameworks (MOFs), to confine the iodine and prevent this issue. nih.govrsc.org

This compound is also being used in the fabrication of specialized electronic materials. For instance, it has been employed as an electrolyte in dye-sensitized solar cells, achieving a notable photoelectric conversion efficiency. funcmater.com This application highlights the potential of AlI₃ in developing low-cost and environmentally friendly energy technologies. funcmater.com In the semiconductor industry, a method has been developed to produce aluminum ions for ion implantation from aluminum iodide, which is considered a significant advancement for ion implantation systems. manac-inc.co.jp Furthermore, AlI₃ has been used to create stable thin films of aluminium nitride on sapphire substrates at low temperatures, which has applications in electronics. manac-inc.co.jp

The unique properties of this compound are also being leveraged to create novel composite materials. For example, iodine-doped copper/functionalized carbon nanotube coatings on aluminum wires have shown a significant increase in electrical conductivity. mdpi.com This could lead to the development of lightweight, high-performance cables for power transmission. mdpi.com

Deeper Computational and Experimental Integration for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and materials. The integration of computational and experimental techniques is proving to be a powerful approach in this regard. osti.govacs.org Computational methods, such as Density Functional Theory (DFT), are used to model reaction pathways, predict the stability of intermediates, and calculate activation energies. d-nb.infomdpi.com This theoretical insight can then guide experimental work, leading to a more efficient discovery process. osti.gov

For example, combined computational and experimental studies have been used to elucidate the mechanism of iodine-catalyzed isomerization of dienes. osti.gov Such studies can reveal the role of different species in the catalytic cycle and explain the observed product distributions. osti.gov Similarly, in the development of AlI₃-based catalysts for CO₂ conversion, computational studies can help to understand how the catalyst activates the reactants and facilitates the formation of the desired products. beilstein-journals.org

In the context of materials science, computational modeling is used to understand the interactions between iodine and host materials in battery cathodes, which is essential for designing materials that can effectively trap polyiodides. nih.gov Experimental techniques like X-ray diffraction and various spectroscopic methods provide the data needed to validate and refine the computational models. nih.govox.ac.uk This synergistic approach allows for a more comprehensive understanding of the structure-property relationships in these complex systems. rsc.org

Role of this compound in Specialized Chemical Transformations

Beyond its general use as a Lewis acid, this compound is a valuable reagent for a variety of specialized chemical transformations. researchgate.net Its oxophilic character allows it to cleave certain types of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds, a property that is exploited in several synthetic applications. wikipedia.orgwikidoc.org For example, AlI₃ is effective in cleaving aryl ethers and deoxygenating epoxides. wikipedia.orgwikidoc.org

Research continues to uncover new applications for AlI₃ in organic synthesis. It can be used for the iodination of various substrates and as a precursor to hydrogen iodide for hydroiodination reactions. researchgate.net The generation of aluminum enolates from α-haloketones using AlI₃ provides access to important building blocks like β-hydroxy ketones and 1,5-diones. researchgate.net

The combination of AlI₃ with other reagents can lead to unique reactivity. For instance, a system of AlI₃ and tetrabutylammonium (B224687) iodide (TBAI) has been developed for the efficient deprotection of phenolic alkyl ethers. researchgate.net The multifaceted reactivity of AlI₃ makes it a versatile tool for organic chemists, and future research will likely continue to expand its repertoire of specialized applications. researchgate.net

Q & A

Q. What are the optimal laboratory conditions for synthesizing anhydrous aluminium iodide, and how can its purity be verified?

Anhydrous AlI₃ is highly hygroscopic and requires synthesis under inert atmospheres (e.g., argon or nitrogen) using direct combination of aluminium and iodine at elevated temperatures (~200°C). Post-synthesis, purity can be verified via:

  • X-ray diffraction (XRD) to confirm crystallinity and phase identity .
  • Thermogravimetric analysis (TGA) to detect hydration levels, as AlI₃ readily absorbs moisture to form hydrates like AlI₃·6H₂O .
  • Iodometric titration to quantify iodide content and validate stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Raman spectroscopy : Identifies vibrational modes of Al-I bonds (e.g., symmetric stretching at ~300 cm⁻¹) and detects dimerization (Al₂I₆) in the gas phase .
  • Photoelectron spectroscopy (PES) : Measures ionization energies (e.g., vertical IE of AlI₃ at ~9.66 eV) to study electronic structure and bonding .
  • UV-Vis spectroscopy : Monitors charge-transfer transitions in solutions, critical for reactivity studies in Lewis acid-catalyzed reactions .

Q. How should researchers handle this compound’s reactivity and hygroscopicity in experimental workflows?

  • Use dryboxes or Schlenk lines for manipulation to prevent hydrolysis.
  • Store AlI₃ in sealed containers with desiccants (e.g., P₂O₅).
  • Monitor for iodine vapor release, a decomposition byproduct, using gas-phase IR spectroscopy .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermochemical data for AlI₃ (e.g., vapor pressure discrepancies)?

Discrepancies often arise from sample purity and measurement techniques. For example:

  • Vapor pressure data from Stull (1947) vs. NIST (2023): Use Antoine equation parameters (log₁₀(P) = 3.77771 – 1821.269/(T – 176.725)) for high-purity samples and validate via dynamic gas-saturation methods .
  • Address dimer-monomer equilibria (Al₂I₆ ⇌ 2AlI₃) in gas-phase studies by coupling mass spectrometry with temperature-controlled effusion cells .

Q. How can computational models (e.g., DFT) predict AlI₃’s reactivity in novel catalytic systems?

  • Density Functional Theory (DFT) : Optimize geometries using hybrid functionals (e.g., B3LYP) and basis sets (e.g., def2-TZVP) to calculate Lewis acidity (e.g., fluoride ion affinity) and reaction pathways .
  • Compare with experimental data (e.g., enthalpies of formation from NIST) to refine computational parameters .

Q. What strategies mitigate challenges in studying AlI₃’s phase transitions under non-ambient conditions?

  • High-temperature XRD : Captures structural changes during melting (mp = 189°C) and detects metastable polymorphs.
  • Differential Scanning Calorimetry (DSC) : Quantifies enthalpy changes (ΔH) during phase transitions, with corrections for iodine sublimation .

Q. How do trace impurities (e.g., Al₂O₃ or residual iodine) impact experimental results, and how can they be quantified?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects metallic impurities at ppm levels.
  • Iodine-specific electrodes : Measure free iodide ions in solutions, distinguishing between AlI₃ decomposition and impurity contributions .

Methodological Guidelines

Q. Designing reproducible experiments with AlI₃: What protocols ensure data reliability?

  • Standardized synthesis : Document inert-atmosphere protocols (e.g., glovebox O₂/H₂O levels <1 ppm) .
  • Cross-validation : Use multiple analytical techniques (e.g., XRD + Raman) to confirm structural assignments .
  • Error analysis : Report uncertainties in thermochemical measurements (e.g., ±0.1 eV in ionization energies) .

Q. How to address conflicting literature on AlI₃’s catalytic efficiency in organic reactions?

  • Controlled kinetic studies : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature, substrate ratio).
  • In situ NMR spectroscopy : Monitor reaction intermediates to identify deactivation pathways (e.g., ligand poisoning) .

Data Presentation and Publication Standards

Q. What are the best practices for reporting AlI₃-related data in academic journals?

  • Follow Beilstein Journal guidelines : Separate raw data (e.g., XRD .cif files) into supplementary materials, with concise summaries in the main text .
  • Include error bars and statistical significance in graphical data (e.g., Arrhenius plots for kinetic studies) .
  • Cite primary sources for thermochemical parameters (e.g., NIST Standard Reference Data ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.